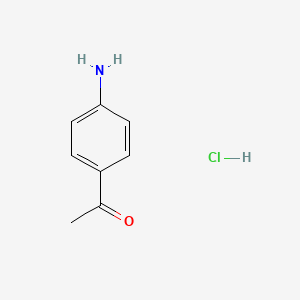

4'-Aminoacetophenone Hydrochloride

Description

Contextualization within Aromatic Amine Chemistry

4'-Aminoacetophenone (B505616) belongs to the class of aromatic amines, which are compounds characterized by an amino group attached to an aromatic ring. guidechem.com This structural feature imparts specific reactivity to the molecule, allowing it to participate in a range of chemical reactions. The amino group can be readily diazotized and subsequently coupled with other compounds to form azo dyes, a reaction of significant industrial importance. chemicalbook.com Furthermore, the aromatic ring can undergo electrophilic substitution reactions, while the ketone functional group can be involved in various condensation and reduction reactions. chemicalbook.com This multi-faceted reactivity makes 4'-aminoacetophenone a key precursor in the synthesis of pharmaceuticals, dyes, and other organic materials. guidechem.comfishersci.com

Significance of Hydrochloride Salt Formation in Research

The conversion of 4'-aminoacetophenone to its hydrochloride salt is a crucial step in many of its applications. Salt formation, a common practice in the pharmaceutical and chemical industries, is often employed to modify the physicochemical properties of a compound. nih.govpharmtech.com For weakly basic compounds like 4'-aminoacetophenone, forming a hydrochloride salt significantly enhances its water solubility and stability. wisdomlib.orgontosight.ai This improved solubility is particularly advantageous in research and industrial settings, as it facilitates handling, formulation, and biological absorption. nih.govwisdomlib.org The hydrochloride salt form can also improve the intrinsic dissolution rate of a substance. ontosight.ai

Historical Perspective of 4-Aminoacetophenone Synthesis and Derivatives

The synthesis of 4-aminoacetophenone dates back to the late 19th century with early advancements in organic chemistry. guidechem.com One of the initial methods involved the reaction of acetophenone (B1666503) with ammonia (B1221849) or ammonium (B1175870) salts under elevated temperatures. guidechem.com Over the years, more refined and efficient synthetic routes have been developed. A common laboratory and industrial-scale synthesis involves the nitration of acetophenone to form 4-nitroacetophenone, followed by the reduction of the nitro group to an amino group. Another method involves the Friedel-Crafts acylation of aniline (B41778).

The versatility of 4-aminoacetophenone has led to the synthesis of a wide array of derivatives. For instance, it is a key starting material for the synthesis of various Schiff bases, which are compounds formed by the condensation of a primary amine with an aldehyde or ketone. researchgate.net These Schiff base derivatives and their metal complexes have been investigated for their potential biological activities. researchgate.net

Research Gaps and Future Directions in 4'-Aminoacetophenone Hydrochloride Studies

Despite its long history and wide-ranging applications, there are still areas for further research concerning this compound. A significant research gap lies in the comprehensive exploration of its solid-state properties. Detailed studies on the polymorphism of this compound could lead to the discovery of new crystalline forms with enhanced stability, solubility, or other desirable characteristics.

Future research could also focus on the development of novel, greener synthetic methodologies for 4-aminoacetophenone and its hydrochloride salt. This includes the use of more environmentally friendly catalysts and solvents to minimize the environmental impact of its production. Furthermore, the exploration of new applications for this compound and its derivatives in materials science, such as in the development of novel polymers or functional materials, represents a promising avenue for future investigation. The continued study of its derivatives, particularly in the realm of medicinal chemistry, may also yield new therapeutic agents.

Data Tables

Table 1: Physicochemical Properties of 4'-Aminoacetophenone and its Hydrochloride Salt

| Property | 4'-Aminoacetophenone | This compound |

| Molecular Formula | C8H9NO nih.gov | C8H10ClNO nih.gov |

| Molecular Weight | 135.16 g/mol nih.gov | 171.62 g/mol nih.gov |

| Appearance | Yellow crystalline solid guidechem.com | - |

| Melting Point | 103-107 °C sigmaaldrich.com | - |

| Boiling Point | 293 °C sigmaaldrich.com | - |

| Solubility | Soluble in hot water, alcohol, and ether. guidechem.com | Enhanced water solubility. wisdomlib.org |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(4-aminophenyl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO.ClH/c1-6(10)7-2-4-8(9)5-3-7;/h2-5H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYIZBVMHJGJGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60633030 | |

| Record name | 1-(4-Aminophenyl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60633030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41784-08-1 | |

| Record name | 1-(4-Aminophenyl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60633030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Aminoacetophenone Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Aminoacetophenone Hydrochloride and Its Derivatives

Established Synthetic Routes and Their Mechanistic Investigations

Traditional methods for synthesizing 4'-Aminoacetophenone (B505616) and its derivatives have been well-documented, each with distinct mechanistic pathways and applications. These routes include the Williamson ether synthesis followed by a Smiles rearrangement, the reduction of nitro compounds, and Friedel-Crafts acylation.

Williamson Ether Synthesis and Smiles Rearrangement Approaches

A notable synthetic route to 4'-Aminoacetophenone involves a combination of the Williamson ether synthesis and the Smiles rearrangement. google.comchemicalbook.com This method provides a novel pathway that avoids harsh reagents. google.com

The process begins with the Williamson ether synthesis, a well-established SN2 reaction where an alkoxide reacts with a primary alkyl halide. youtube.comwikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comyoutube.comyoutube.com In this specific application, a phenoxide, generated from a para-substituted phenol (B47542), acts as the nucleophile. The reaction typically involves deprotonating an alcohol to form a potent nucleophile which then attacks an electrophile. utahtech.edu A strong base, such as sodium hydride, is often used to deprotonate the alcohol, forming an alkoxide. youtube.comyoutube.com

Following the ether formation, a Smiles rearrangement occurs. This intramolecular nucleophilic aromatic substitution reaction proceeds to yield an N-aryl derivative, which upon hydrolysis, gives the final 4'-Aminoacetophenone product. google.com A specific example involves reacting p-hydroxyacetophenone with 2-halo-2-methylpropionamide to form 2-(4-acetophenoxy)-2-methylpropionamide, which then undergoes a Smiles rearrangement to N-(4-acetylphenyl)-2-hydroxy-2-methylpropionamide, and is finally hydrolyzed to 4'-Aminoacetophenone. google.com This multi-step synthesis is outlined below:

| Step | Reactants | Product | Reaction Type |

| 1 | p-Hydroxyacetophenone, 2-Halo-2-methylpropionamide | 2-(4-Acetophenoxy)-2-methylpropionamide | Williamson Ether Synthesis |

| 2 | 2-(4-Acetophenoxy)-2-methylpropionamide | N-(4-Acetylphenyl)-2-hydroxy-2-methylpropionamide | Smiles Rearrangement |

| 3 | N-(4-Acetylphenyl)-2-hydroxy-2-methylpropionamide | 4'-Aminoacetophenone | Hydrolysis |

This synthetic strategy is noted for its gentle reaction conditions and avoidance of highly toxic or flammable reagents, making it a practical option for larger-scale production. google.com

Reduction of 4-Nitroacetophenone and Related Nitro Compounds

The reduction of the nitro group in 4-nitroacetophenone is a common and direct method to produce 4'-Aminoacetophenone. rsc.orgrsc.org This transformation is significant as it converts a strongly electron-withdrawing nitro group into a strongly electron-donating amino group. nih.govmasterorganicchemistry.com The reduction can be achieved through various methods, including catalytic hydrogenation and the use of metals in acidic media. masterorganicchemistry.comrsc.org

The mechanism of nitro group reduction is a complex process involving a six-electron transfer. nih.gov It can proceed through a direct hydrogenation route or a condensation pathway, with intermediates such as nitroso and hydroxylamino species being formed. rsc.orgnih.gov The widely accepted Haber mechanism describes these two pathways. rsc.org In the direct route, the nitro group is successively reduced to nitroso, then to a hydroxylamino intermediate, and finally to the amine. nih.govrsc.org The condensation pathway involves the formation of azoxy and azo compounds as intermediates. rsc.org

Catalytic Hydrogenation: This is a widely used method for reducing nitroaromatics. rsc.org Various catalysts, such as palladium, platinum, or nickel, are effective. masterorganicchemistry.com Ruthenium-based catalysts, particularly Ru/TiO₂, have shown excellent performance for the selective reduction of 4-nitroacetophenone to 4-aminoacetophenone at ambient temperature and pressure. rsc.orgrsc.org The choice of catalyst support can influence the reaction pathway; for instance, Ru/TiO₂(anatase) favors the direct hydrogenation route, leading to high selectivity for 4-aminoacetophenone. rsc.orgresearchgate.net In contrast, Ru/TiO₂(rutile) can lead to the accumulation of intermediates via the condensation route. rsc.orgresearchgate.net

Metal-Based Reductions: Easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid such as hydrochloric acid (HCl) are also employed to convert the nitro group to an amine. masterorganicchemistry.comchemistry-online.comacs.org For example, using tin and concentrated HCl at reflux effectively reduces 4-nitroacetophenone. chemistry-online.com

The choice of reducing agent is crucial for chemoselectivity when other reducible functional groups, like a carbonyl group, are present. While strong reducing agents might affect both the nitro and carbonyl groups, milder and more selective methods are preferred for synthesizing 4'-Aminoacetophenone. For instance, NaBH₄ is a mild agent that selectively reduces the ketone without affecting the nitro group. chemistry-online.com

Friedel-Crafts Acylation of p-Aminobenzene Precursors

The Friedel-Crafts acylation is a fundamental method for introducing an acyl group onto an aromatic ring, a reaction first reported in 1877. alfa-chemistry.comnih.govlibretexts.org This electrophilic aromatic substitution reaction typically uses an acid chloride or anhydride (B1165640) as the acylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). alfa-chemistry.comnih.govyoutube.com

However, the direct Friedel-Crafts acylation of anilines, including p-aminobenzene precursors, presents significant challenges. The basic nitrogen atom of the amino group can react with the Lewis acid catalyst, leading to its deactivation. libretexts.orgepo.org This forms a strongly deactivating substituent on the aromatic ring, which hinders the electrophilic substitution reaction. libretexts.orgepo.org

To overcome this limitation, the amino group is often protected before acylation. This involves converting the amino group into a less basic functional group, such as an amide. The protected aniline (B41778) can then undergo Friedel-Crafts acylation, followed by deprotection to yield the desired amino ketone.

An alternative approach involves using amides directly in Friedel-Crafts acylation under specific conditions. nih.gov Research has shown that certain destabilized amides can serve as effective acylating agents. nih.gov Another strategy employs polyphosphoric acid as both a catalyst and solvent for the acylation of benzene (B151609) derivatives with aminobenzoic acids, which has been successful in synthesizing various aminobenzophenones. tandfonline.comresearchgate.net

Novel and Green Synthetic Approaches

In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods. This has led to the exploration of novel catalytic systems and environmentally friendly reaction conditions for the synthesis of 4'-Aminoacetophenone and its derivatives.

Catalytic Methods for Enhanced Yield and Selectivity

Modern catalytic methods focus on improving the efficiency and selectivity of the synthesis of 4'-Aminoacetophenone, primarily through the reduction of 4-nitroacetophenone. The development of advanced catalysts plays a crucial role in achieving high yields and minimizing byproducts.

Ruthenium catalysts supported on titanium dioxide (Ru/TiO₂) have demonstrated exceptional catalytic performance, achieving near-complete conversion of 4-nitroacetophenone and high selectivity for 4-aminoacetophenone under mild conditions. rsc.orgrsc.org The crystalline phase of the TiO₂ support has been found to significantly influence the reaction pathway and selectivity. rsc.orgresearchgate.net Specifically, Ru nanoparticles on anatase TiO₂ favor a direct hydrogenation route, leading to the desired product with high purity. rsc.org In contrast, rutile-supported Ru catalysts tend to promote a condensation pathway, resulting in a mixture of products. rsc.org

Other research has explored the use of palladium-based catalysts. For instance, Pd/TiO₂ catalysts have been studied for the photocatalytic reduction of 4-nitroacetophenone. chemicalbook.com Additionally, palladium nanoparticles in glycerol (B35011) have been used for the Pd-catalyzed hydrogenation of 4-nitroacetophenone, achieving a 95% yield. chemicalbook.com

The following table summarizes the performance of different catalytic systems in the synthesis of 4'-Aminoacetophenone from 4-nitroacetophenone.

| Catalyst | Support/Solvent | Reaction Conditions | Conversion/Yield | Selectivity |

| 2.7 wt% Ru | TiO₂ (Anatase) | Normal temperature, atmospheric H₂ pressure | 99.9% conversion | 99.9% for 4-aminoacetophenone rsc.orgrsc.org |

| Ru | TiO₂ (Rutile) | Normal temperature, atmospheric H₂ pressure | High conversion | Lower selectivity, formation of intermediates rsc.org |

| Pd | Glycerol | 100 °C, 3 bar H₂, 2 h | 95% yield | Not specified chemicalbook.com |

| Fe³⁺/Cr³⁺ MOFs | Not applicable | Transfer hydrogenation | Fe³⁺ MOFs showed higher efficiency | Not specified researchgate.net |

Environmentally Benign Reaction Conditions

The principles of green chemistry are increasingly being applied to the synthesis of 4'-Aminoacetophenone to reduce environmental impact. This involves the use of safer solvents, milder reaction conditions, and catalysts that can be easily recovered and reused.

The use of glycerol as a solvent in the palladium-catalyzed hydrogenation of 4-nitroacetophenone is an example of a greener approach. chemicalbook.com Glycerol is a biodegradable and non-toxic solvent derived from renewable resources. The reaction in glycerol at 100°C under 3 bar of hydrogen pressure demonstrates high efficiency. chemicalbook.com

Catalytic transfer hydrogenation (CTH) offers another environmentally friendly alternative to traditional hydrogenation methods that often use flammable and hazardous hydrogen gas. researchgate.net Iron and chromium-based metal-organic frameworks (MOFs) have been investigated as sustainable catalysts for the CTH of 4-nitroacetophenone to 4-aminoacetophenone. researchgate.net These reactions can be performed under milder conditions and avoid the direct use of H₂ gas.

Synthesis of Key Derivatives for Targeted Research

The modification of 4'-Aminoacetophenone Hydrochloride at its primary amino and acetyl groups, as well as on the aromatic ring, allows for the creation of a vast library of compounds with tailored functionalities. These derivatives are instrumental in the development of new materials and therapeutic agents.

Schiff bases, or azomethines, are a class of compounds characterized by the -C=N- functional group, typically formed through the condensation reaction between a primary amine and an aldehyde or ketone. nih.gov The reaction of 4'-Aminoacetophenone with various aldehydes or ketones leads to the formation of Schiff bases with a wide spectrum of biological activities. These activities include antibacterial, antifungal, antiviral, anti-inflammatory, and antitumor properties. nih.govresearchgate.net The versatility of Schiff bases stems from the ability to introduce different substituents through the choice of the carbonyl compound, which in turn modulates the electronic and steric properties of the resulting molecule, influencing its biological efficacy. nih.gov

The synthesis of Schiff bases derived from 4-aminoacetophenone has been a subject of extensive research. For instance, new Schiff bases have been synthesized by reacting 4-aminoacetophenone with various substituted aldehydes. These compounds have demonstrated a range of biological effects. Some derivatives have shown promising analgesic and anti-inflammatory activities. nih.gov The incorporation of different aromatic or heterocyclic aldehydes allows for the fine-tuning of the pharmacological profile of the resulting Schiff base. nih.gov

The applications of these Schiff bases are not limited to their biological activities. They also serve as versatile ligands for the formation of metal complexes. The presence of nitrogen and oxygen donor atoms allows for chelation with various transition metals, leading to complexes with unique catalytic, and biological properties. nih.govresearchgate.net

Table 1: Examples of Biologically Active Schiff Bases Derived from 4'-Aminoacetophenone

| Aldehyde/Ketone Reactant | Resulting Schiff Base Structure | Reported Biological Activity |

| Substituted Aromatic Aldehydes | Imine linkage with substituted aryl group | Analgesic, Anti-inflammatory, Antimicrobial nih.gov |

| 4-hydroxyacetophenone | Imine with 4-hydroxyphenyl group | Precursor for N-acyl and N-thiourea derivatives with antibacterial and cytotoxic effects chemmethod.com |

| 4-nitrobenzaldehyde / 4-chlorobenzaldehyde | Chalcone (B49325) precursors for pyrimidine-based Schiff bases | Precursors for novel mono and bis Schiff bases researchgate.net |

Azo compounds, characterized by the -N=N- functional group, are synthesized from 4'-Aminoacetophenone through a diazotization reaction followed by coupling with an electron-rich aromatic compound, such as a phenol or an amine. This process involves converting the primary amino group of 4'-aminoacetophenone into a diazonium salt, which then acts as an electrophile in the coupling reaction. chemicalbook.comjbiochemtech.com

The resulting azo dyes have found widespread applications due to their vibrant colors, good fastness properties, and simple synthesis. chemicalbook.comjbiochemtech.com They are extensively used in the textile industry for dyeing various fibers like wool and cotton. jbiochemtech.comresearchgate.net The hue of the dye can be readily tuned by altering the structure of the coupling component. jbiochemtech.comjbiochemtech.com

Beyond their use as colorants, azo dyes derived from 4'-aminoacetophenone have demonstrated significant potential as functional materials. Many of these compounds exhibit antimicrobial properties, making them valuable for producing textiles with enhanced hygiene or for applications in the food and pharmaceutical industries. chemicalbook.comjbiochemtech.com The antibacterial activity is attributed to the presence of the azo linkage and other functional groups within the molecule. chemicalbook.comjbiochemtech.com

Research has shown that azo dyes synthesized from 4-aminoacetophenone and various phenolic derivatives exhibit activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas) bacteria. jbiochemtech.comresearchgate.net

Table 2: Antibacterial Activity of Azo Dyes Derived from 4'-Aminoacetophenone

| Coupling Component | Bacterial Strain | Activity |

| Phenolic derivatives | S. aureus | Positive jbiochemtech.comresearchgate.net |

| Phenolic derivatives | Pseudomonas | Positive jbiochemtech.comresearchgate.net |

| Phenolic derivatives | E. coli | Positive jbiochemtech.comresearchgate.net |

Oximes are formed by the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). wikipedia.org In the case of 4'-Aminoacetophenone, the ketone functional group reacts with hydroxylamine hydrochloride to yield 4'-Aminoacetophenone oxime. chemicalbook.com This reaction is a standard method for the identification and characterization of ketones. wikipedia.org

4'-Aminoacetophenone oxime has demonstrated significant utility in the field of analytical chemistry. It has been investigated as a highly sensitive reagent for the detection of organophosphorus nerve agents, such as diethylcyanophosphonate. chemicalbook.com The oxime's ability to react with these compounds forms the basis for analytical methods aimed at their detection.

The formation of the oxime introduces a new functional group that can be further modified or utilized for its specific chemical properties. Oximes are generally colorless crystals or thick liquids with poor solubility in water. wikipedia.org

Table 3: Synthesis and Application of 4'-Aminoacetophenone Oxime

| Reactant | Product | Application |

| 4'-Aminoacetophenone, Hydroxylamine hydrochloride | 4'-Aminoacetophenone oxime | Detection of organophosphorus nerve agents chemicalbook.com |

Chalcones are α,β-unsaturated ketones that serve as precursors for flavonoids and isoflavonoids. They are synthesized through the Claisen-Schmidt condensation reaction, which involves the base-catalyzed reaction of an acetophenone (B1666503) with an aromatic aldehyde. researchgate.netnih.gov 4'-Aminoacetophenone is a common starting material for the synthesis of a wide variety of chalcone derivatives. researchgate.netnih.gov The reaction with different substituted aromatic or heteroaromatic aldehydes allows for the creation of a diverse library of chalcones with varied biological activities. chemicalbook.com

Chalcone derivatives are of significant interest due to their broad spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. researchgate.netresearchgate.net The biological activity of these compounds is highly dependent on the nature and position of substituents on both aromatic rings. For example, the presence of electron-donating or electron-withdrawing groups can significantly influence their efficacy.

Numerous studies have reported the synthesis and biological evaluation of chalcones derived from 4'-aminoacetophenone. Some derivatives have shown potent anti-inflammatory and antimicrobial effects. researchgate.net In the realm of oncology, these chalcones have been investigated as antiproliferative agents against various cancer cell lines. nih.govdergipark.org.trnih.gov The mechanism of action often involves the induction of apoptosis and cell cycle arrest. nih.gov

Table 4: Biological Activities of Chalcone Derivatives from 4'-Aminoacetophenone

| Aldehyde Reactant | Biological Activity | Key Findings |

| Various substituted aromatic aldehydes | Anti-inflammatory, Antimicrobial | Some derivatives showed significant activity compared to standard drugs. researchgate.net |

| Various commercially available aldehydes | Antiproliferative (Anticancer) | Fourteen amino chalcone derivatives were synthesized and showed potent anticancer activity. nih.gov |

| Substituted aromatic and heteroaromatic aldehydes | Anti-inflammatory | Resulting chalcones were used to synthesize 2,4,6-trisubstituted pyrimidines with potent anti-inflammatory effects. chemicalbook.com |

| Vanillin | Antimalarial | Aminoalkylated chalcone derivatives showed strong antimalarial activity. who.int |

The versatile nature of 4'-Aminoacetophenone extends to its use as a precursor for the synthesis of heterocyclic compounds like triazoles and diazenes (azo compounds), which are known for their significant antimicrobial properties. researchgate.net

Diazene (Azo) Derivatives: As discussed in section 2.3.2, diazenes are synthesized from 4'-aminoacetophenone via diazotization and coupling reactions. These aryldiazenyl derivatives have been evaluated for their antibacterial activity against various bacterial strains, including Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli. researchgate.net The synthesis involves the coupling of the diazonium salt of 4-aminoacetophenone with active methylene (B1212753) compounds such as acetylacetone, ethyl cyanoacetate, and dimedone. researchgate.net

Triazole Derivatives: 1,2,3-Triazole derivatives can be synthesized from 4'-Aminoacetophenone by first converting it to 1-(4-azidophenyl)ethanone. This is achieved by reacting the diazonium salt of 4-aminoacetophenone with sodium azide (B81097). The resulting azide can then undergo a cyclization reaction with active methylene compounds to form the 1,2,3-triazole ring. researchgate.net These triazole derivatives have also been screened for their antibacterial potential. researchgate.netnih.govnih.govmdpi.com The 1,2,4-triazole (B32235) scaffold is another important heterocyclic system known for its broad biological activities, and derivatives have been synthesized and tested for their antimicrobial efficacy. tubitak.gov.trnih.govresearchgate.net

Table 5: Antimicrobial Activity of Triazole and Diazene Derivatives

| Derivative Type | Synthetic Precursor from 4-Aminoacetophenone | Target Microorganisms |

| Diazene (Azo) | Diazonium salt | Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli researchgate.net |

| 1,2,3-Triazole | 1-(4-azidophenyl)ethanone | Various bacterial strains researchgate.net |

| 1,2,4-Triazole | Various intermediates | Various bacterial and fungal strains nih.govnih.govmdpi.comtubitak.gov.trnih.govresearchgate.net |

The introduction of chlorine atoms into an aromatic ring is a common strategy in medicinal chemistry to enhance the biological activity of a compound. nih.gov However, the direct chlorination of 4'-Aminoacetophenone with chlorine gas can lead to a mixture of byproducts without selectively forming the desired monochlorinated product. chemicalbook.com

A more effective and selective method for the monochlorination of 4'-aminoacetophenone involves the use of iodobenzene (B50100) dichloride. This reagent is generated by treating iodobenzene with chlorine gas. The subsequent reaction of iodobenzene dichloride with 4'-aminoacetophenone results in a highly selective monochlorination of the aromatic ring. chemicalbook.com

This method has proven to be practical for the large-scale synthesis of chlorinated pharmaceutical intermediates. The resulting chlorinated derivatives of 4'-aminoacetophenone can serve as valuable building blocks for the synthesis of more complex and potent pharmaceutical agents. The presence of a chlorine atom can influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov

Table 6: Chlorination of 4'-Aminoacetophenone

| Chlorinating Agent | Outcome | Pharmaceutical Relevance |

| Chlorine gas (direct) | Mixture of byproducts, low selectivity | Not ideal for controlled synthesis chemicalbook.com |

| Iodobenzene dichloride | Selective monochlorination | Practical for large-scale synthesis of pharmaceutical intermediates chemicalbook.com |

Palladium(II) Complexation of 4'-Aminoacetophenone Schiff Bases

The formation of palladium(II) complexes with Schiff bases derived from 4'-aminoacetophenone represents a significant area of research, primarily due to the potential applications of these complexes in catalysis and as biological agents. The synthesis of these complexes typically involves a two-step process: the formation of the Schiff base ligand followed by its complexation with a palladium(II) salt.

The initial step is the condensation reaction between 4'-aminoacetophenone and an appropriate aldehyde or ketone to form the Schiff base. This reaction is often carried out in an alcoholic solvent, such as ethanol (B145695), and may be refluxed for a period to ensure complete reaction. The resulting Schiff base ligand, which contains an imine (C=N) group, is then isolated and purified.

The second step is the complexation of the Schiff base ligand with a palladium(II) salt, commonly palladium(II) acetate (B1210297) or palladium(II) chloride. This reaction is also typically performed in a suitable solvent, such as ethanol or acetonitrile (B52724). The mixture is stirred and refluxed, leading to the formation of the palladium(II) complex. The coordination of the palladium to the Schiff base ligand often occurs through the imine nitrogen and another donor atom, such as a phenolic oxygen if present in the original aldehyde or ketone.

Characterization of the resulting palladium(II) complexes is crucial to confirm their structure and purity. Techniques such as Fourier-transform infrared (FT-IR) spectroscopy are used to observe the shift in the C=N stretching frequency upon coordination to the palladium center. Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H NMR, provides information about the chemical environment of the protons in the complex. Molar conductivity measurements can be used to determine the electrolytic nature of the complexes. echemi.com In some cases, single-crystal X-ray diffraction is employed to definitively determine the molecular structure and geometry of the complex, which is often a square planar arrangement around the palladium(II) center. echemi.com

Research has shown that these palladium(II) complexes can exhibit significant catalytic activity. For instance, they have been investigated as catalysts for Suzuki coupling reactions, a powerful method for forming carbon-carbon bonds. echemi.com Furthermore, studies have explored the biological potential of these complexes, including their cytotoxic effects against various cancer cell lines. google.comgoogle.comrsc.org For example, novel synthesized Pd(II) complexes with Schiff bases derived from 4-aminoacetophenone have been shown to decrease the viability of MDA-MB-435 melanoma cells and induce morphological alterations and cell death. google.comrsc.org

Below is a table summarizing the characteristics of some synthesized Palladium(II) complexes derived from 4'-Aminoacetophenone Schiff bases:

| Complex ID | Ligand Derived From | Palladium Salt | Coordination | Geometry | Potential Application | Reference |

| C1 | 4-Aminoacetophenone derivative | Pd(II) salt | Iminic nitrogen and a carbon atom (cyclopalladated) | Square planar | Anticancer | google.com |

| C3 | 4-Aminoacetophenone derivative | Pd(II) salt | Not specified | Not specified | Antitumor | google.comrsc.org |

| HapbamPd | Salicylaldimine-type Schiff-base | Palladium(II) acetate | Azomethine nitrogen and phenyl oxygen | Square planar | Suzuki coupling catalyst | echemi.com |

| HapFbamPd | Salicylaldimine-type Schiff-base | Palladium(II) acetate | Not specified | Not specified | Suzuki coupling catalyst | echemi.com |

This table is interactive. Click on the headers to sort the data.

Purification and Isolation Techniques for Research-Grade Compounds

The purification and isolation of this compound to a research-grade standard are critical for ensuring the reliability and reproducibility of experimental results. The choice of purification method depends on the nature and quantity of impurities present in the crude product.

Recrystallization is a primary and widely used technique for purifying solid organic compounds. The selection of an appropriate solvent system is paramount for successful recrystallization. For this compound, which is an amine salt, polar protic solvents are often suitable. Ethanol is a common choice for the recrystallization of similar acetophenone derivatives. rsc.org The process involves dissolving the crude compound in a minimum amount of a hot solvent in which the compound is soluble at elevated temperatures but less soluble at lower temperatures. Upon slow cooling, the purified compound crystallizes out, leaving the impurities dissolved in the mother liquor. The crystals are then collected by filtration, washed with a small amount of cold solvent, and dried. For hydrochloride salts that may be highly soluble in ethanol, other solvents like 2-propanol may be preferred, and the addition of a less polar co-solvent such as diethyl ether can sometimes induce precipitation. researchgate.net

Washing with appropriate solvents can be a simple yet effective preliminary purification step. Washing the crude solid with a non-polar organic solvent like hexane (B92381) or ethyl acetate can remove non-polar impurities. researchgate.net

Chromatography is another powerful purification technique. For this compound, which is a polar and ionic compound, standard silica (B1680970) gel column chromatography might be challenging due to strong adsorption. However, reverse-phase chromatography, where the stationary phase is non-polar (e.g., C18-silica) and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol), can be an effective method for separating the desired compound from impurities.

Fractional Freezing is a technique that can be employed for the purification of acetophenone derivatives. This method involves melting the crude compound and then slowly cooling it to induce crystallization of the pure substance, while the impurities remain in the liquid phase. google.com This process can be repeated to achieve higher purity.

The purity of the isolated this compound is typically assessed using analytical techniques such as:

Melting Point Determination: A sharp melting point range close to the literature value indicates high purity.

High-Performance Liquid Chromatography (HPLC): This provides a quantitative measure of purity by showing the area percentage of the main peak. researchgate.net

Spectroscopic Methods (NMR, IR): These techniques are used to confirm the chemical structure and identify any residual impurities.

Care must be taken during purification to avoid decomposition. For instance, some acetophenone derivatives can be unstable and may decompose upon exposure to air or in the presence of acidic or basic impurities. researchgate.net Therefore, drying the purified compound under vacuum can be beneficial. researchgate.net

Advanced Spectroscopic and Structural Characterization of 4 Aminoacetophenone Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the precise structure of molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton NMR (¹H NMR) spectroscopy reveals the number of different types of protons in a molecule, the number of protons of each type, and their connectivity through spin-spin coupling. In 4'-Aminoacetophenone (B505616) Hydrochloride, the structure consists of a para-substituted benzene (B151609) ring, a methyl group, and an ammonium (B1175870) group (-NH₃⁺).

The protonated amino group (-NH₃⁺) significantly influences the electronic environment of the aromatic ring. Compared to its free base, 4-Aminoacetophenone, the electron-withdrawing nature of the ammonium group deshields the aromatic protons, causing their signals to appear at a lower field (higher ppm).

The aromatic region typically displays two distinct signals, each integrating to two protons, characteristic of a 1,4-disubstituted benzene ring. These appear as doublets due to coupling with their adjacent protons. The protons ortho to the acetyl group (H-2, H-6) are generally found further downfield than the protons ortho to the ammonium group (H-3, H-5) due to the strong deshielding effect of the carbonyl group. The methyl protons of the acetyl group (-COCH₃) appear as a sharp singlet, typically in the range of 2.0-3.0 ppm. The protons of the ammonium group (-NH₃⁺) are often observed as a broad singlet, and their chemical shift can be variable depending on the solvent and concentration.

Table 1: Typical ¹H NMR Chemical Shifts for 4'-Aminoacetophenone Hydrochloride Note: Data is illustrative and can vary based on solvent and instrument frequency.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

|---|---|---|---|---|

| Aromatic (H-2, H-6) | ~8.0 | Doublet (d) | ~8-9 | 2H |

| Aromatic (H-3, H-5) | ~7.8 | Doublet (d) | ~8-9 | 2H |

| Methyl (-CH₃) | ~2.5 | Singlet (s) | N/A | 3H |

Interactive Data Table: Click on headers to sort.

For derivatives, substitutions on the aromatic ring alter the chemical shifts and coupling patterns. For instance, an electron-donating group would shift aromatic protons upfield, while an additional electron-withdrawing group would result in a further downfield shift. rsc.orgrsc.org

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound, six unique carbon signals are expected: one for the methyl carbon, one for the carbonyl carbon, and four for the aromatic carbons (due to symmetry). chemicalbook.com

The carbonyl carbon (C=O) is highly deshielded and appears significantly downfield, typically above 190 ppm. The carbon attached to the nitrogen (C-4) and the carbon attached to the acetyl group (C-1) are also distinct. The remaining aromatic carbons (C-2, C-6 and C-3, C-5) appear in the typical aromatic region of 110-150 ppm. rsc.orgchemicalbook.com

Table 2: Typical ¹³C NMR Chemical Shifts for this compound Note: Data is illustrative and can vary based on solvent and instrument frequency.

| Carbon Assignment | Chemical Shift (δ) ppm |

|---|---|

| Carbonyl (C=O) | ~197 |

| Aromatic (C-4) | ~153 |

| Aromatic (C-1) | ~126 |

| Aromatic (C-2, C-6) | ~131 |

| Aromatic (C-3, C-5) | ~113 |

Interactive Data Table: Click on headers to sort.

Analysis of ¹³C NMR spectra of derivatives is crucial for confirming the position of substituents on the aromatic ring. rsc.orgrsc.org

While 1D NMR provides fundamental data, 2D NMR experiments establish definitive correlations and confirm the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, a COSY spectrum would show a cross-peak connecting the signals of the aromatic protons at H-2/H-6 with those at H-3/H-5, confirming their adjacency on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. An HSQC spectrum would link the ¹H signal at ~8.0 ppm to the ¹³C signal at ~131 ppm (C-2, C-6) and the ¹H signal at ~7.8 ppm to the ¹³C signal at ~113 ppm (C-3, C-5). It would also show a clear correlation between the methyl proton signal (~2.5 ppm) and the methyl carbon signal (~25 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It is exceptionally powerful for connecting different parts of a molecule. Key HMBC correlations for this compound would include:

The methyl protons (~2.5 ppm) showing a cross-peak to the carbonyl carbon (~197 ppm) and the C-1 aromatic carbon (~126 ppm).

The aromatic protons H-2/H-6 (~8.0 ppm) correlating to the carbonyl carbon (~197 ppm) and the C-4 carbon (~153 ppm).

These 2D techniques, when used together, leave no ambiguity in the structural assignment of the molecule. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The resulting spectrum is a unique fingerprint of the molecule's functional groups. chemicalbook.com

For this compound, the key diagnostic peaks are:

N-H Stretching: A very broad and strong absorption in the region of 3200-2500 cm⁻¹ is characteristic of the ammonium salt (-NH₃⁺). This broadness is due to extensive hydrogen bonding.

C=O Stretching: A strong, sharp absorption band appears around 1680-1660 cm⁻¹. This is the characteristic stretch for the aryl ketone carbonyl group.

Aromatic C=C Stretching: Medium to weak bands in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the benzene ring.

N-H Bending: A notable band around 1500-1480 cm⁻¹ arises from the asymmetric bending of the -NH₃⁺ group.

C-N Stretching: The stretching vibration for the C-N bond typically appears in the 1350-1250 cm⁻¹ range.

C-H Bending: Out-of-plane bending of the aromatic C-H bonds gives rise to strong bands in the 900-690 cm⁻¹ region, which can be indicative of the substitution pattern. For a 1,4-disubstituted ring, a strong band is expected around 850-800 cm⁻¹. chemicalbook.comnist.gov

The FT-IR spectrum of a derivative would show additional or shifted bands corresponding to its unique functional groups. researchgate.net

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Ammonium Salt) | 3200 - 2500 | Strong, Broad |

| C=O Stretch (Aryl Ketone) | 1680 - 1660 | Strong, Sharp |

| Aromatic C=C Stretch | 1600 - 1450 | Medium - Weak |

| N-H Bend (Ammonium) | 1500 - 1480 | Medium |

Interactive Data Table: Click on headers to sort.

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves scattering of monochromatic light, and the resulting frequency shifts correspond to the vibrational modes of the molecule. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Therefore, symmetric vibrations and non-polar bonds often produce strong signals in Raman spectra. spectroscopyonline.com

For this compound, key Raman signals include:

Aromatic Ring Modes: The symmetric "ring breathing" vibration of the benzene ring, often weak in the IR spectrum, gives a very strong and sharp band in the Raman spectrum around 1600 cm⁻¹. Other aromatic C-C stretching bands are also prominent.

C=O Stretch: The carbonyl stretch is also visible in the Raman spectrum, typically in the same region as in the IR spectrum (~1680-1660 cm⁻¹), although its intensity can vary.

C-CH₃ Stretch: The stretching of the bond between the aromatic ring and the acetyl group carbon is readily observed.

Symmetric CH₃ Stretch: The symmetric stretching of the methyl group C-H bonds gives a strong signal around 2930 cm⁻¹.

Raman spectroscopy is particularly useful for studying samples in aqueous solution, where the strong water absorption in IR can obscure important regions of the spectrum. chemicalbook.comnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound. Analysis typically involves the protonated form of the parent compound, 1-(4-aminophenyl)ethanone, which has a molecular formula of C₈H₉NO and a molecular weight of approximately 135.17 g/mol . nih.gov The hydrochloride salt itself has the formula C₈H₁₀ClNO and a molecular weight of 171.62 g/mol . chemicalbook.comechemi.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which is crucial for confirming its elemental composition. For the protonated parent molecule of 4'-Aminoacetophenone, [M+H]⁺, HRMS can distinguish its precise mass from other ions with the same nominal mass. The exact mass of the free base is 135.068413911 Da. nih.gov In a typical ESI-TOF analysis, the measured mass would closely match the theoretical value, confirming the molecular formula C₈H₉NO for the base compound. spectrabase.com The hydrochloride salt has a calculated exact mass of 171.0450916 Da. nih.gov

| Parameter | Value | Source |

| Molecular Formula (Salt) | C₈H₁₀ClNO | chemicalbook.comechemi.comnih.gov |

| Theoretical Exact Mass (Salt) | 171.0450916 Da | nih.gov |

| Molecular Formula (Free Base) | C₈H₉NO | nih.govnist.gov |

| Theoretical Exact Mass (Free Base) | 135.068413911 Da | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI+) | spectrabase.com |

| Observed Ion (Free Base) | [M+H]⁺ | spectrabase.com |

| Precursor m/z (Free Base) | 136.076 | spectrabase.com |

Tandem Mass Spectrometry (MS/MS) is employed to fragment a selected precursor ion, providing detailed structural information. For this compound, the precursor ion is typically the protonated molecule ([C₈H₉NO]+H)⁺ at m/z 136. spectrabase.com Collision-induced dissociation (CID) of this ion leads to characteristic fragment ions. The most prominent fragmentation pathway involves the loss of a methyl radical (•CH₃) from the acetyl group, resulting in a highly stable acylium ion at m/z 120. Further fragmentation can occur, such as the loss of carbon monoxide (CO) from the m/z 120 ion to produce a fragment at m/z 92. nih.gov

| Precursor Ion (m/z) | Collision Energy | Key Fragment Ion (m/z) | Proposed Neutral Loss | Source |

| 136.076 | 40 eV | 120 | •CH₃ | nih.govspectrabase.com |

| 136.076 | 40 eV | 92 | •CH₃, CO | nih.govspectrabase.com |

| 136.076 | 40 eV | 65 | C₄H₄O, •CH₃ | nih.gov |

**3.4. Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. slideshare.net The spectrum of 4'-Aminoacetophenone is characterized by strong absorption bands arising from π→π* and n→π* electronic transitions associated with its chromophores: the benzene ring and the carbonyl group. slideshare.net The amino group (-NH₂) acts as a powerful auxochrome, donating electron density to the aromatic ring and shifting the absorption maximum (λmax) to a longer wavelength (a bathochromic shift) compared to unsubstituted acetophenone (B1666503). For the free base, 4-Aminoacetophenone, a maximum absorption is observed at 316 nm in alcohol. nih.gov In the hydrochloride salt, protonation of the amino group to -NH₃⁺ reduces its electron-donating ability, which can lead to a hypsochromic (blue) shift to a shorter wavelength.

| Compound | Solvent | λmax | Electronic Transition Type | Source |

| 4-Aminoacetophenone | Alcohol | 316 nm | π→π | nih.gov |

| 4-Aminoacetophenone | General | - | n→π | slideshare.net |

**3.5. X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for the hydrochloride salt is not detailed in the provided results, data for the parent compound, 4-Aminoacetophenone, exists in the Cambridge Structural Database. nih.gov A crystallographic study of this compound would reveal critical structural parameters. This includes the exact bond lengths and angles of the 1-(4-aminophenyl)ethanone cation, the position of the chloride anion, and the geometry of the ionic interaction between the protonated amine and the chloride ion. Furthermore, it would elucidate the intermolecular forces, such as hydrogen bonding networks and crystal packing arrangements, that govern the solid-state structure.

| Structural Information Provided | Description |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal lattice. |

| Bond Lengths & Angles | Precise measurements of all covalent bonds and the angles between them. |

| Torsional Angles | Defines the conformation of the molecule, such as the orientation of the acetyl group relative to the phenyl ring. |

| Intermolecular Interactions | Details of hydrogen bonds (e.g., N-H···Cl) and other non-covalent interactions. |

| Crystal Packing | The overall arrangement of molecules within the crystal. |

**3.6. Thermal Analysis (e.g., TGA, DSC) for Stability and Phase Transitions

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. nih.govtainstruments.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. For this compound, a TGA thermogram would indicate its thermal stability range. A typical analysis would likely show initial stability up to a certain temperature, followed by one or more mass loss steps. The initial loss could correspond to the evolution of hydrogen chloride (HCl), followed by the decomposition of the remaining organic molecule at higher temperatures. researchgate.net

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. nih.gov A DSC thermogram for this compound would show thermal events such as melting and decomposition. An endothermic peak would signify melting, though for many hydrochloride salts, melting and decomposition can occur concurrently. The free base, 4-Aminoacetophenone, has a distinct melting point of 106 °C. nih.gov The hydrochloride salt would be expected to have a significantly different, and likely higher, melting or decomposition temperature.

| Analysis Technique | Expected Observation | Significance |

| TGA | Mass loss upon heating | Determines decomposition temperature and thermal stability. May show multi-step degradation (e.g., loss of HCl then organic moiety). researchgate.net |

| DSC | Endothermic/Exothermic peaks | Identifies melting point, phase transitions, and decomposition events. nih.gov |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis determines the mass percentage of each element (carbon, hydrogen, nitrogen, oxygen, chlorine) in a pure compound. The results are compared against the theoretical values calculated from the molecular formula, C₈H₁₀ClNO, to confirm the empirical formula and assess the sample's purity. tcichemicals.com For a sample of this compound to be considered pure, the experimentally determined percentages must fall within a narrow margin of the theoretical values.

| Element | Symbol | Atomic Mass ( g/mol ) | Count | Total Mass ( g/mol ) | Theoretical Percentage (%) |

| Carbon | C | 12.011 | 8 | 96.088 | 55.99 |

| Hydrogen | H | 1.008 | 10 | 10.080 | 5.88 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 20.66 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 8.16 |

| Oxygen | O | 15.999 | 1 | 15.999 | 9.32 |

| Total | C₈H₁₀ClNO | - | - | 171.627 | 100.00 |

Computational and Theoretical Studies on 4 Aminoacetophenone Hydrochloride

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful quantum mechanical method to study the electronic structure and properties of molecules. It is frequently applied to compounds like 4'-Aminoacetophenone (B505616) to elucidate various molecular characteristics.

Geometry optimization using DFT is performed to find the most stable three-dimensional structure of a molecule by minimizing its energy. researchgate.net For 4'-Aminoacetophenone, calculations using methods like B3LYP with basis sets such as 6-311++G(d,p) have been used to determine optimized structural parameters, including bond lengths and angles. icm.edu.plresearchgate.net These theoretical structures can be compared with experimental data, often from X-ray diffraction, to validate the computational model.

Electronic structure analysis provides further insights. The Molecular Electrostatic Potential (MEP) map is a key tool for identifying reactive sites. bohrium.com For the related 4-Aminoacetophenone, the MEP map indicates that negative potential is concentrated around the carbonyl oxygen atom, marking it as a site for electrophilic attack, while positive potential is found around the amino group, a likely site for nucleophilic interaction. sciencepubco.com Natural Bond Orbital (NBO) analysis is another technique used to understand charge delocalization and hyperconjugative interactions within the molecule. researchgate.net

Table 1: Representative Optimized Geometrical Parameters of 4-Aminoacetophenone (Calculated via DFT)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C=O | 1.254 | |

| C-N | 1.448 | |

| C-C (ring avg.) | 1.390 | |

| O=C-C (ring) | ||

| C(ring)-C-N | ||

| Note: These are illustrative values based on typical DFT calculations for similar molecules and may vary with the specific level of theory and basis set used. |

Frontier Molecular Orbital (FMO) theory is a model used to explain and predict chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgfiveable.me The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. taylorandfrancis.comyoutube.com

In studies of 4-Aminoacetophenone and its derivatives, the HOMO is typically localized on the electron-donating amino group and the phenyl ring, while the LUMO is concentrated on the electron-withdrawing acetyl group. bohrium.com A small HOMO-LUMO energy gap implies that the molecule can be easily excited and is more reactive. This analysis helps in understanding the charge transfer interactions that can occur within the molecule. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for 4-Aminoacetophenone

| Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 4.6 |

| Note: Values are representative and highly dependent on the computational method and solvent model. |

DFT calculations are highly effective in predicting various spectroscopic properties, which can then be used to interpret experimental spectra.

NMR Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate the ¹H and ¹³C NMR chemical shifts. icm.edu.pl These theoretical values, when compared to experimental data, aid in the precise assignment of spectral peaks to specific nuclei in the molecule. chemicalbook.com

IR Spectroscopy : DFT can compute the vibrational frequencies and intensities of a molecule. The resulting theoretical IR spectrum helps in the assignment of experimental absorption bands to specific vibrational modes, such as the characteristic stretching frequencies of the C=O and N-H groups. sciencepubco.com

UV-Vis Spectroscopy : Time-Dependent DFT (TD-DFT) is employed to predict electronic absorption spectra. sciencepubco.com By calculating the energies of electronic transitions, it is possible to predict the maximum absorption wavelengths (λmax), which helps in understanding the electronic behavior of the molecule upon light absorption. nih.govnih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into conformational changes and interactions with the surrounding environment. plos.orgmdpi.com

Molecules are not static but exist as an ensemble of different conformations. unibo.it MD simulations can explore the conformational space of 4'-Aminoacetophenone Hydrochloride by simulating the movement of its atoms over time. This allows for the generation of a conformational landscape, or potential energy surface (PES), which maps the relative energies of different spatial arrangements. researchgate.net This analysis can identify the most stable, low-energy conformations and the energy barriers that separate them, providing a detailed picture of the molecule's flexibility. rsc.org

MD simulations are particularly well-suited for studying how a solute molecule interacts with solvent molecules. sciencepubco.com By placing a model of this compound in a simulated box of water molecules, the specific intermolecular interactions, such as hydrogen bonds between the amino and carbonyl groups and the surrounding water, can be analyzed. These simulations can quantify the strength and lifetime of these interactions, providing a molecular-level explanation for properties like solubility. The effect of the solvent on the conformational preferences of the molecule can also be directly observed.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques used to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. These models are built on the principle that the structure of a molecule dictates its behavior.

QSAR studies are pivotal in drug discovery for predicting the efficacy of new compounds. For instance, QSAR models have been developed for various acetophenone (B1666503) derivatives to predict their antibacterial activity. humanjournals.comresearchgate.net In these studies, molecular descriptors—numerical values that encode structural features such as size, shape, and electronic properties—are calculated for a series of compounds. These descriptors are then used to build a mathematical model that relates them to the observed biological activity. humanjournals.com A study on acetophenone derivatives identified topological descriptors as being influential in their antibacterial effects. humanjournals.com The resulting models can then be used to predict the activity of unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing.

QSPR models operate on a similar basis but predict physicochemical properties instead of biological activity. researchgate.netscirp.org For example, a QSPR model was successfully developed to predict the acidities (pKa) of various ketones, including acetophenone, using a set of calculated molecular descriptors. researchgate.netscirp.org Such models are valuable for understanding properties like solubility, stability, and reactivity, which are critical in both pharmaceutical and chemical process development. Although specific QSAR or QSPR studies focusing exclusively on this compound are not extensively documented in the reviewed literature, the principles from studies on related acetophenones and anilines are directly applicable.

The table below illustrates the types of descriptors that are typically used in QSAR/QSPR studies of compounds related to 4'-Aminoacetophenone.

| Descriptor Type | Specific Descriptor Example | Property Correlated | Relevance |

|---|---|---|---|

| Topological | Wiener Index | Antibacterial Activity | Describes molecular branching and size. |

| Electronic | Dipole Moment | Reactivity, Binding Affinity | Relates to the molecule's overall polarity and interaction with polar environments. |

| Spatial (3D) | Molecular Surface Area | Solubility, Bioavailability | Influences how the molecule interacts with solvents and biological macromolecules. |

| Quantum Chemical | HOMO/LUMO Energies | Acidity (pKa), Reactivity | The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals relate to the molecule's ability to donate or accept electrons. |

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or DNA) to form a stable complex. bohrium.com This method is instrumental in drug design for understanding how a potential drug molecule might interact with its biological target.

Derivatives of 4-aminoacetophenone, particularly Schiff bases and their metal complexes, have been the subject of numerous molecular docking studies to explore their potential as therapeutic agents. researchgate.net These studies simulate the binding of the compound into the active site of a target protein, calculating a binding energy or score that estimates the strength of the interaction.

For example, Schiff base complexes derived from 4-aminoacetophenone have been docked against various biological targets, including:

DNA: To study how these compounds may intercalate or bind to the grooves of the DNA helix, a mechanism relevant to anticancer activity. researchgate.net

Bovine Serum Albumin (BSA): To investigate protein binding and transport in the bloodstream, which affects the pharmacokinetics of a drug. researchgate.net

Enzymes and Receptors: To predict inhibitory activity against targets relevant to cancer or microbial diseases. bohrium.comrsc.org

These studies reveal detailed information about the ligand-protein interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, identifying the key amino acid residues in the protein's active site that are crucial for binding. rsc.org For example, docking studies of a silver(I) complex derived from a 4-aminoacetophenone azo ligand revealed high binding abilities with proteins associated with E. coli and human cervical cancer. bohrium.com Similarly, palladium(II) complexes have been shown to bind effectively in the cleft of BSA. researchgate.net

The following table summarizes findings from representative molecular docking studies involving derivatives of 4-aminoacetophenone.

| Ligand | Protein Target | Binding Affinity / Score | Key Interacting Residues | Potential Application |

|---|---|---|---|---|

| Ag(I) complex of a 4-aminoacetophenone azo derivative | E. coli and cervical cancer receptors | High binding affinities reported | Not specified | Antimicrobial, Anticancer |

| Palladium(II) Schiff base complexes | Bovine Serum Albumin (BSA) | High binding constants | Located in the cleft of BSA | Pharmacokinetic studies |

| Bis-Schiff base of 4-hydroxyacetophenone | Acetylcholinesterase (AChE) | Strong inhibition reported | Hydrophobic and polar interactions | Alzheimer's Disease |

| Schiff base from 4-aminoindane | MAP2K6 (a cancer receptor) | Reported as a potential inhibitor | Not specified | Anticancer |

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry, particularly methods based on Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of chemical reactions. These calculations can map out the entire energy landscape of a reaction, identifying transition states, intermediates, and activation energies. This provides a detailed, step-by-step understanding of how reactants are converted into products.

While specific mechanistic studies on the synthesis of this compound are not prominent in the searched literature, computational methods have been applied to understand the structure and properties of the parent molecule, 4-aminoacetophenone, which are directly relevant to its reactivity. rsc.orgrsc.org For example, DFT calculations have been used to determine the stable conformation of the molecule and to analyze its molecular orbitals (HOMO and LUMO), which are fundamental to understanding its chemical behavior. rsc.orgdergipark.org.tr

The synthesis of 4-aminoacetophenone often involves the reduction of 4-nitroacetophenone or reactions like the Smiles rearrangement. chemicalbook.comgoogle.com Computational chemistry could be used to:

Model Reaction Pathways: Compare different potential mechanisms for a reaction, such as the Smiles rearrangement, to determine the most energetically favorable route. google.com

Analyze Transition States: Calculate the structure and energy of transition states to understand the factors that control the reaction rate.

Predict Reactivity and Selectivity: Investigate reactions of the amino or acetyl groups, such as in diazotization or chlorination, to predict where a reaction is most likely to occur. chemicalbook.com Studies on the rotational barriers of the methyl and amino groups in 4-aminoacetophenone provide insight into the molecule's flexibility and conformational preferences, which can influence its reactivity. rsc.org

The table below outlines how computational chemistry could be applied to study key reactions involving 4-aminoacetophenone.

| Reaction | Computational Method | Potential Insights | Relevance |

|---|---|---|---|

| Smiles Rearrangement | DFT (Energy Profile) | Identification of intermediates and the rate-determining transition state. | Understanding a key synthetic route to the aminophenyl moiety. |

| Reduction of 4-Nitroacetophenone | DFT, Molecular Dynamics | Mechanism of catalytic hydrogenation, role of the catalyst surface. | Optimizing a common industrial synthesis method. |

| Electrophilic Aromatic Substitution | DFT (MEP, Fukui Functions) | Prediction of regioselectivity (e.g., ortho vs. meta to the amino group). | Guiding the synthesis of substituted derivatives. |

| Schiff Base Formation | DFT (Energy Profile) | Elucidation of the acid-catalyzed mechanism, including proton transfer steps. | Understanding the formation of widely studied derivatives. |

Biomedical and Pharmaceutical Research Applications of 4 Aminoacetophenone Hydrochloride and Its Derivatives

Anticancer Research and Cytotoxicity Studies

Derivatives of 4'-Aminoacetophenone (B505616) have demonstrated notable potential in anticancer research, with numerous studies focusing on their cytotoxic effects against various cancer cell lines. The structural framework of these compounds allows for modifications that can enhance their efficacy and selectivity as antitumor agents.

Schiff bases, formed by the condensation of 4'-Aminoacetophenone with various aldehydes, and their subsequent metal complexes are a significant area of investigation for new anticancer drugs. nih.govresearchgate.net Research has shown that these compounds can exhibit a broad range of in vitro antitumor activities.

For instance, a monodentate V-shaped Schiff base, (E)-1-(4-((4-bromo-benzylidene)amino)phenyl)ethanone, was synthesized from 4-aminoacetophenone and 4-bromobenzaldehyde. nih.gov The metal complexes of this ligand, particularly the zinc complex ZnL2(H2O)22, displayed stronger antitumor activity against liver carcinoma (HepG2) and breast cancer (MCF7 and T47D) cell lines compared to the standard chemotherapeutic agent, cisplatin. nih.gov Similarly, palladium(II) complexes derived from 4-aminoacetophenone ligands have shown antiproliferative effects. researchgate.net

Another study highlighted the synthesis of a 4-amino-1,2,4-triazole (B31798) Schiff base derivative which significantly suppressed the proliferation of a lung adenocarcinoma cell line (A549) and a human hepatoma cell line (Bel7402) in a dose-dependent manner. researchgate.net The IC50 values were reported to be 144.1 µg/mL for A549 and 195.6 µg/mL for Bel7402 cells. researchgate.net

The cytotoxic effects of a series of 4-aminoquinoline (B48711) derivatives were also examined on human breast tumor cell lines, MCF7 and MDA-MB-468. nih.gov One of the most active compounds, N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine, was particularly potent against MDA-MB-468 cells. nih.gov

Table 1: Cytotoxicity of 4'-Aminoacetophenone Schiff Bases and Metal Complexes Against Various Cancer Cell Lines

| Compound/Complex | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| ZnL2(H2O)22 | HepG2, MCF7, T47D | More potent than cisplatin | nih.gov |

| 4-amino-1,2,4-triazole Schiff base derivative | A549 | 144.1 µg/mL | researchgate.net |

| 4-amino-1,2,4-triazole Schiff base derivative | Bel7402 | 195.6 µg/mL | researchgate.net |

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | Potent activity | nih.gov |

| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | More potent than chloroquine | nih.gov |

The anticancer activity of 4'-Aminoacetophenone derivatives is attributed to several mechanisms of action. Palladium(II) complexes have been found to induce cell death by interacting with DNA and causing cleavage of the double-stranded DNA, which accounts for their cytotoxic effects against both MCF-7 and MDA-MB-435 melanoma cells. researchgate.net One highly cytotoxic palladium complex, [Pd(L1)Cl], was found to induce apoptosis by activating caspase-3/7 and causing G2/M-phase arrest in HT-1080 cells, while also leading to a loss of mitochondrial membrane potential. researchgate.net

Schiff base-trimethoxybenzamide hybrids have been shown to exert their antiproliferative effects on MCF-7 breast cancer cells by blocking the cell cycle at the G2/M phase and inducing apoptosis. mdpi.com Specifically, the p-vanillin Schiff base 4g was found to increase the expression of p53 and Bax mRNA while decreasing the expression of Bcl-2. mdpi.com

Derivatives of 4'-Aminoacetophenone have been shown to modulate key cellular processes involved in cancer progression, such as proliferation, differentiation, and migration. Palladium(II) complexes have demonstrated both short-term and long-term antiproliferative effects, reducing cell growth by up to 80% and abolishing long-term proliferation. researchgate.net These complexes also significantly reduced cell migration and adhesion compared to control groups. researchgate.net

In studies involving 4-amino-4-dehydroxylarctigenin derivatives, it was found that these compounds could selectively target glucose-starved A549 tumor cells, indicating a potential strategy for developing anticancer drugs with minimal toxicity to normal tissues. nih.gov

Antimicrobial Research (Antibacterial and Antifungal Activities)

In addition to their anticancer properties, derivatives of 4'-Aminoacetophenone are being explored for their antimicrobial activities. These compounds have shown efficacy against a range of bacterial and fungal pathogens. nih.govnih.govnih.gov

Derivatives of 4'-Aminoacetophenone have demonstrated significant antibacterial activity. For instance, some 4-aminophenylacetic acid derivatives have shown promising results against both Gram-positive and Gram-negative bacteria. nih.gov

A study evaluating 20 acetophenone (B1666503) derivatives against several bacterial strains, including Bacillus subtilis and Staphylococcus aureus (Gram-positive), and Escherichia coli (Gram-negative), found that 4-methyl, 2-hydroxy, 3-bromo, 4-ethoxy, 3-nitro, and 4-nitro acetophenones were among the most active. nih.gov

The antibacterial activity of Schiff bases derived from 4-aminoacetophenone has also been noted. A V-shaped Schiff base and its metal complexes were screened against Escherichia coli and Staphylococcus aureus, showing biological activity. nih.gov Chalcone (B49325) derivatives synthesized from 4-hydroxyacetophenone also exhibited antibacterial effects against E. coli and S. aureus. researchgate.net

Table 2: Antibacterial Activity of 4'-Aminoacetophenone Derivatives

| Derivative Type | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| 4-Methyl, 2-hydroxy, 3-bromo, 4-ethoxy, 3-nitro, and 4-nitro acetophenones | Bacillus subtilis, Staphylococcus aureus, Escherichia coli | Active | nih.gov |

| V-shaped Schiff base and its metal complexes | Escherichia coli, Staphylococcus aureus | Biologically active | nih.gov |

| Chalcone derivatives | Escherichia coli | Inhibition zone: 18.383 ± 0.45182 mm (at 200 mg/ml) | researchgate.net |

| Chalcone derivatives | Staphylococcus aureus | Inhibition zone: 16.700 ± 0.26457 mm (at 200 mg/ml) | researchgate.net |

The antifungal potential of 4'-Aminoacetophenone derivatives is also an active area of research. A V-shaped Schiff base derived from 4-aminoacetophenone and its complexes were tested against the fungi Aspergillus flavus and Candida albicans. nih.gov

Furthermore, 4-substituted-5-aryl-1,2,4-triazoles, synthesized from precursors related to acetophenone, were tested for their antifungal effects against Aspergillus niger and Candida albicans. nih.gov Long-chain 4-aminoquinoline derivatives have been identified as effective agents against Candida albicans, preventing its filamentation, a key virulence factor. nih.gov

Table 3: Antifungal Activity of 4'-Aminoacetophenone Derivatives

| Derivative Type | Fungal/Yeast Strain | Activity | Reference |

|---|---|---|---|

| V-shaped Schiff base and its metal complexes | Aspergillus flavus, Candida albicans | Biologically active | nih.gov |

| 4-Substituted-5-aryl-1,2,4-triazoles | Aspergillus niger, Candida albicans | Active | nih.gov |

| Long-chain 4-aminoquinoline derivatives | Candida albicans | Inhibit filamentation | nih.gov |

Structure-Activity Relationship (SAR) Studies for Enhanced Efficacy

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds to enhance their therapeutic efficacy. For derivatives of 4'-aminoacetophenone, these studies have revealed critical insights into how specific structural modifications influence biological activity.

By reacting 4-aminoacetophenone with various aldehydes, researchers have synthesized a class of compounds known as chalcones (benzylideneacetophenones). nih.govchemicalbook.com SAR analyses of these derivatives have demonstrated that the presence of electron-donating groups, such as methoxy (B1213986) (-OCH₃) or ethoxy (-OC₂H₅), at the para-position (4'-position) of the benzylidene ring significantly enhances anti-inflammatory, antioxidant, and anti-ulcer properties. nih.gov For instance, the chalcone derivatives 4-amino-4'-ethoxychalcone and 4-amino-4'-methoxychalcone showed anti-inflammatory activity comparable to the standard drug indomethacin. nih.gov

In the pursuit of anticonvulsant agents, a series of 4-aminophenylacetamides were prepared and evaluated. nih.gov These compounds feature a methylene (B1212753) group between the aromatic ring of the original 4'-aminoacetophenone structure and the amide carbonyl group. The SAR studies indicated that the most active and selective anticonvulsants in this series were those that included an additional aromatic ring as part of the substituent on the amide nitrogen. nih.gov Specifically, the derivative synthesized from 2,6-dimethylaniline (B139824) was identified as the most potent, with significant efficacy against both electroshock- and pentylenetetrazol-induced seizures in mouse models. nih.gov

The core structure is also valuable in creating analogs of naturally occurring compounds like flavones. nih.gov The introduction of diverse functional groups onto this chemotype has been a key strategy in identifying promising drug candidates. nih.gov

Table 1: Summary of Structure-Activity Relationship (SAR) Findings for 4'-Aminoacetophenone Derivatives

| Derivative Class | Structural Modification | Resulting Biological Activity | Source |